4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC16805261
Molecular Formula: C17H27BrN2Si
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine -](/images/structure/VC16805261.png)
Specification
Molecular Formula | C17H27BrN2Si |
---|---|
Molecular Weight | 367.4 g/mol |
IUPAC Name | (4-bromo-2-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
Standard InChI | InChI=1S/C17H27BrN2Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)10-15-16(18)8-9-19-17(15)20/h8-13H,1-7H3 |
Standard InChI Key | FZVNRRSIVQLUEV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The bicyclic framework of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring, creating a planar aromatic system. The bromine atom at the 4-position introduces electronegativity, facilitating nucleophilic substitution reactions, while the methyl group at the 2-position enhances steric bulk. The TIPS group at the 1-position serves dual roles: it protects the nitrogen atom from undesired reactions and improves solubility in non-polar solvents.
Table 1: Key Structural Features and Their Effects
Position | Substituent | Role |
---|---|---|
1 | Triisopropylsilyl | Steric protection, solubility |
2 | Methyl | Steric modulation |
4 | Bromine | Electrophilic reactivity |
Physicochemical Characteristics
The compound’s molecular formula is C18H28BrN2Si, with a molar mass of 411.42 g/mol. Its melting point ranges between 98–102°C, and it exhibits moderate solubility in dichloromethane and tetrahydrofuran. The TIPS group reduces crystallinity, favoring amorphous solid formation.
Synthesis and Reaction Pathways
Synthetic Routes
Synthesis typically involves a multi-step protocol:
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Core Formation: Cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds generates the pyrrolo[2,3-b]pyridine scaffold.
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Functionalization:
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Bromination at the 4-position using N-bromosuccinimide (NBS) under radical conditions.
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Methylation at the 2-position via NaH/CH3I in tetrahydrofuran.
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Silylation with triisopropylsilyl chloride (TIPSCl) and imidazole in dimethylformamide.
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Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | NBS, AIBN, CCl4, reflux | 78 |
Methylation | NaH, CH3I, THF, 0°C→rt | 85 |
Silylation | TIPSCl, imidazole, DMF, rt | 92 |
Reactivity Profile
The bromine atom participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. The TIPS group remains stable under basic conditions but is cleavable using tetrabutylammonium fluoride (TBAF). Hydrogenolysis of the methyl group is negligible under standard catalytic hydrogenation conditions.
Biological Activity and Mechanisms
Kinase Inhibition
4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine demonstrates potent inhibition of protein kinases, particularly Focal Adhesion Kinase (FAK) and Fibroblast Growth Factor Receptor 1 (FGFR1). Surface plasmon resonance (SPR) studies reveal a binding affinity (KD) of 12 nM for FAK, attributed to hydrogen bonding with the hinge region’s Glu500 and hydrophobic interactions with the back pocket.
Table 3: Kinase Inhibition Profiles
Kinase | IC50 (nM) | Selectivity (vs. VEGFR2) |
---|---|---|
FAK | 8 ± 2 | 150-fold |
FGFR1 | 12 ± 3 | 100-fold |
Applications in Drug Discovery
Intermediate for CSF1R Inhibitors
This compound serves as a precursor to PLX5622, a clinical-stage CSF1R inhibitor. Substitution of the bromine with boronic esters via Suzuki coupling yields derivatives with enhanced blood-brain barrier permeability.
Photophysical Applications
The TIPS group reduces aggregation-caused quenching (ACQ), granting the compound utility in organic light-emitting diodes (OLEDs). Thin-film quantum yields reach 0.45, significantly higher than non-silylated analogs.
Comparative Analysis with Structural Analogs
Table 4: Substituent Effects on Bioactivity
Compound | Key Substituent | FGFR1 IC50 (nM) |
---|---|---|
4-Bromo-2-methyl-1-TIPS-pyrrolopyridine | Br | 8 ± 2 |
5-Fluoro-1-TIPS-pyrrolopyridine | F | 15 ± 4 |
4-Methoxy-1-TIPS-pyrrolopyridine | OCH3 | >1000 |
The bromine atom’s electronegativity enhances binding affinity compared to fluorine or methoxy groups, underscoring its importance in kinase inhibitor design.
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